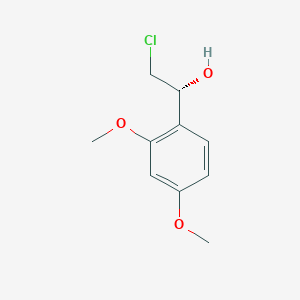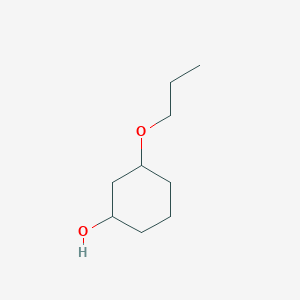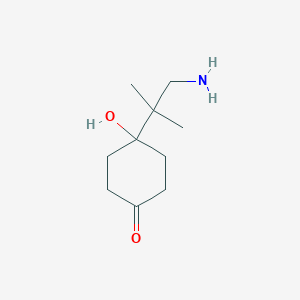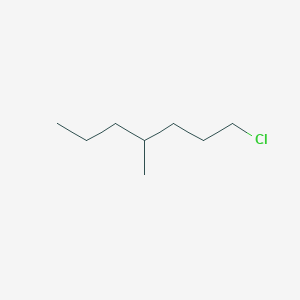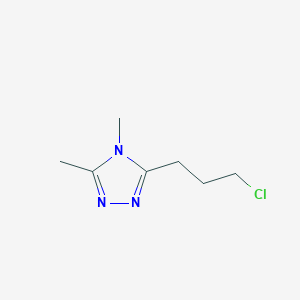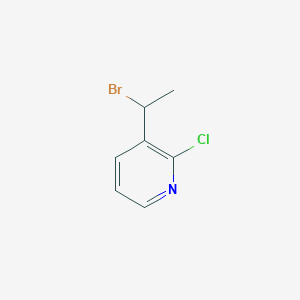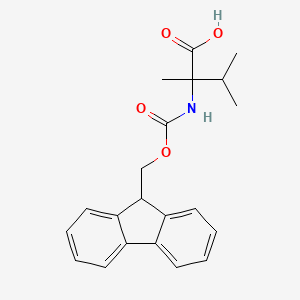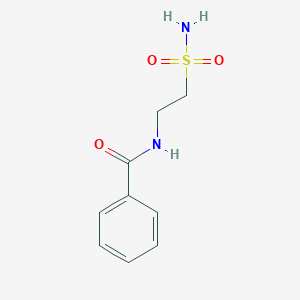
N-(2-sulfamoylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sulfamoylethyl)benzamide is an organic compound with the molecular formula C9H12N2O3S It is a benzamide derivative, characterized by the presence of a sulfamoylethyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-sulfamoylethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the reaction of benzoyl chloride or benzoic acid with an appropriate amine in the presence of an alkali metal hydroxide. This reaction is carried out in an aqueous solution, which simplifies post-treatment operations and reduces costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-sulfamoylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoylethyl group to a sulfanyl group.
Substitution: The benzamide core allows for substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfanyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2-sulfamoylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antibacterial and antioxidant activities.
Industry: It is utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-(2-sulfamoylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism. This interaction is mediated through hydrogen bonding with key residues in the glucokinase protein . Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-sulfanylethyl)benzamide: This compound is similar in structure but contains a sulfanyl group instead of a sulfamoylethyl group.
N-(2-phenylethyl)benzamide: Another similar compound, differing by the presence of a phenylethyl group.
Uniqueness
N-(2-sulfamoylethyl)benzamide is unique due to its specific sulfamoylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
N-(2-sulfamoylethyl)benzamide |
InChI |
InChI=1S/C9H12N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H2,10,13,14) |
Clé InChI |
VWVNFSMZUMNDRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
![2-[(2-Hydroxyethyl)(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B13169313.png)
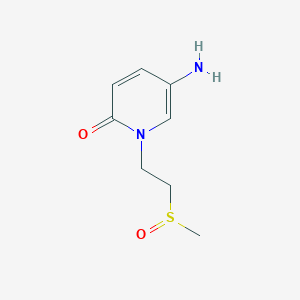

![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)

